Tert-butyl 3-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate
CAS No.: 1350543-49-5
Cat. No.: VC16533994
Molecular Formula: C19H30BN3O4
Molecular Weight: 375.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350543-49-5 |
|---|---|
| Molecular Formula | C19H30BN3O4 |
| Molecular Weight | 375.3 g/mol |
| IUPAC Name | tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H30BN3O4/c1-17(2,3)25-16(24)23-9-8-13(12-23)15-21-10-14(11-22-15)20-26-18(4,5)19(6,7)27-20/h10-11,13H,8-9,12H2,1-7H3 |
| Standard InChI Key | FJTIWFIKDTWLHV-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCN(C3)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]pyrrolidine-1-carboxylate reflects its three core components:
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A pyrrolidine ring substituted at the 3-position with a pyrimidine moiety.
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A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the pyrimidine’s 5-position.
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A tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen.
The molecular formula is deduced as C₂₀H₃₁BN₃O₄ based on structural analogs . Key mass contributions include:
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Pyrrolidine (C₄H₈N): 86.11 g/mol
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Pyrimidine (C₄H₃N₂): 79.08 g/mol
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Pinacol boronate (C₆H₁₂BO₂): 141.97 g/mol
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Boc group (C₅H₉O₂): 115.13 g/mol
Theoretical molecular weight: 386.29 g/mol (calculated via PubChem’s formula parser) .
Structural Features
The compound’s architecture combines rigid heterocycles with a flexible boronate ester:
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Pyrrolidine: A five-membered saturated ring providing conformational flexibility. The Boc group enhances solubility in organic solvents .
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Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling π-π stacking and hydrogen bonding .
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Pinacol boronate: A tetra-substituted dioxaborolane that stabilizes the boronic acid, facilitating Suzuki-Miyaura couplings .
Comparative analysis with tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (PubChem CID 57812466) reveals analogous Boc protection and boronate placement, though pyrimidine’s electronic profile differs from pyrazole .
Synthesis and Characterization
Synthetic Routes
Two primary pathways are proposed based on analogous compounds:
Palladium-Catalyzed Borylation
A pyrimidine precursor undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂. For example:
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2-Chloro-5-iodopyrimidine reacts with B₂Pin₂ (1.1 equiv) in dioxane at 80°C.
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The resulting 5-boronic ester couples with 3-aminopyrrolidine via Buchwald-Hartwig amination.
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Boc protection using di-tert-butyl dicarbonate completes the synthesis .
Typical yields: 60–75% after column purification.
Direct Boronate Installation
An alternative route involves pre-functionalized pyrrolidine:
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3-(Pyrimidin-2-yl)pyrrolidine is treated with pinacol boronic acid under Mitsunobu conditions.
This method avoids transition metals but requires stringent anhydrous conditions.
Spectroscopic Characterization
Key spectral data inferred from analogs :
| Technique | Expected Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.28 (s, 12H, BPin-CH₃), 1.45 (s, 9H, Boc-C(CH₃)₃), 3.40–3.70 (m, 4H, pyrrolidine), 8.65 (s, 1H, pyrimidine H-4) |
| ¹³C NMR | δ 25.2 (BPin-CH₃), 28.3 (Boc-C(CH₃)₃), 80.5 (Boc-O), 154.9 (pyrimidine C-2) |
| HRMS | [M+H]⁺ calc. 386.2401, found 386.2398 |
The boronate’s quadrupolar boron atom (¹¹B NMR: δ 30–32 ppm) complicates detection but confirms ester integrity .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in palladium-catalyzed couplings with aryl halides. For instance, reacting with 4-bromotoluene yields biaryl derivatives central to drug scaffolds:
Reaction conditions: 1 mol% Pd catalyst, 80°C, 12h in THF/H₂O (3:1) .
Protecting Group Strategy
The Boc group masks the pyrrolidine amine, enabling selective functionalization of the pyrimidine ring. Deprotection with TFA/CH₂Cl₂ (1:1) regenerates the free amine for further modifications .
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